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molecular formula C13H11ClN2O2 B1310530 Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate CAS No. 113271-89-9

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Cat. No. B1310530
M. Wt: 262.69 g/mol
InChI Key: ALKGKYDTQXQWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852028

Procedure details

The title compound was prepared as described in Example 18, but employing a solution of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (0.09 g, 0.34 mmol) and hydrazine (0.06 g, 1.7 mmol) in THF resulting in a 91% yield (0.08 g); m.p. 74°-75° C.
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4][N:3]=1.[NH2:19][NH2:20]>C1COCC1>[NH:19]([C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4][N:3]=1)[NH2:20]

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C1=CC=CC=C1)C(=O)OCC
Step Two
Name
Quantity
0.06 g
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC=C(C(=N1)C1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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